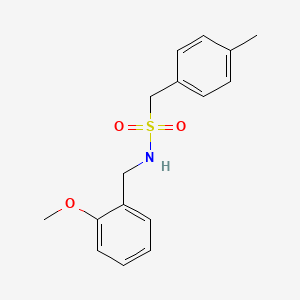

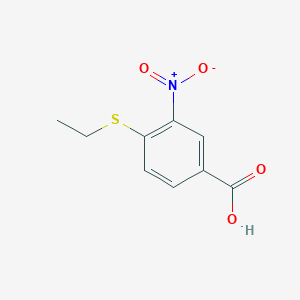

![molecular formula C14H15N3O3S B4578458 methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)

methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of related thiophene and pyridine derivatives involves multistep reactions including condensation, Michael addition, and cyclization processes. For example, the synthesis and X-ray structure analysis of related compounds have demonstrated the complexity of these reactions and the precise conditions required for successful synthesis. One study detailed the product formation from a reaction involving 2-aminobenzothiazole and dimethyl but-2-ynedioate, highlighting the intricate molecular interactions and structural formations that can occur during synthesis (Chan, Ma, & Mak, 1977).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. The molecular structure of related thiophene derivatives has been extensively studied, revealing the spatial configuration and bonding patterns critical to understanding the compound's chemical behavior. For instance, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was determined, showcasing the importance of intra- and intermolecular hydrogen bonding in stabilizing the crystal structure (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Chemical Reactions and Properties

The chemical reactions involving thiophene and pyridine derivatives are diverse, including substitutions, additions, and cyclizations. These reactions are influenced by the compound's functional groups and electronic structure. The formation of thienopyrimidinones from methyl 3-amino-2-thiophene carboxylate through reactions with orthoesters and primary amines exemplifies the reactivity of such compounds and their potential for generating a wide range of derivatives (Hajjem, Khoud, & Baccar, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how a compound behaves in different environments. Studies on related compounds have provided valuable data on these properties, highlighting the impact of molecular structure on physical characteristics. For example, the crystal structure of a related compound provided insights into its geometric configuration and the potential interactions it may have in solid form (Wang, Pan, Song, & Li, 2014).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of such compounds is in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, Sahu et al. (2015) developed a one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes, highlighting the compound's utility in creating complex molecules efficiently (S. Sahu et al., 2015).

Drug Discovery and Medicinal Applications

Methyl 3-amino-6-[(hetero)arylethynyl]thiopheno[3,2-b]pyridine-2-carboxylates, derived from similar compounds, have been evaluated for their growth inhibitory activity on human tumor cell lines, indicating their potential in drug discovery and medicinal chemistry (M. Queiroz et al., 2011).

Advanced Material Development

In the development of advanced materials, compounds like methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate serve as intermediates in synthesizing complex molecular structures that can be used in organic solar cells, demonstrating the compound's role in enhancing the efficiency of energy conversion devices (Menglan Lv et al., 2014).

Organic Synthesis and Catalysis

The compound's applications extend to organic synthesis and catalysis, where its derivatives are used in creating novel organic reactions and catalysts that facilitate the synthesis of complex molecules with high specificity and yield. For example, the synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by novel catalysts highlights the utility of similar compounds in facilitating organic transformations (Fahime Rahmani et al., 2018).

properties

IUPAC Name |

methyl 3-[(4,6-dimethylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-8-6-9(2)15-11(7-8)17-14(19)16-10-4-5-21-12(10)13(18)20-3/h4-7H,1-3H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKIQSYIBUMNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)

![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)

![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)